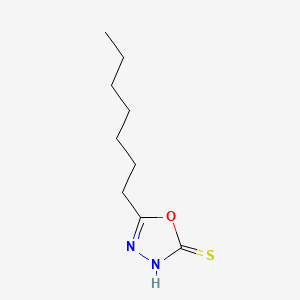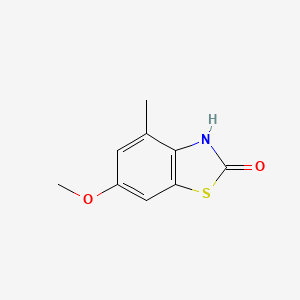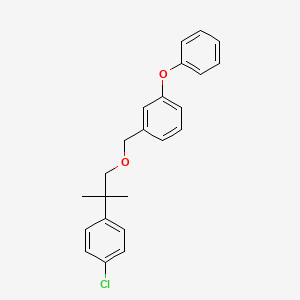
N-méthyldécane-1-amine
Vue d'ensemble
Description
N-METHYL-N-DECYLAMINE is an organic compound with the molecular formula C11H25N. It is a derivative of decanamine, where one of the hydrogen atoms attached to the nitrogen atom is replaced by a methyl group. This compound is part of the amine family, which is characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. Amines are known for their basicity and nucleophilicity, making them valuable in various chemical reactions and industrial applications.
Applications De Recherche Scientifique
N-METHYL-N-DECYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its nucleophilicity makes it valuable in various substitution and addition reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its amine functionality is crucial for the bioactivity of these compounds.
Medicine: In medicinal chemistry, N-METHYL-N-DECYLAMINE is used as an intermediate in the synthesis of drugs that target specific receptors or enzymes. Its structural features allow for the modification of pharmacokinetic and pharmacodynamic properties.
Industry: The compound is used in the production of surfactants, lubricants, and corrosion inhibitors
Mécanisme D'action
Target of Action
N-methyldecan-1-amine, also known as METHYLDECYLAMINE or 1-Decanamine, N-methyl-, has been found to primarily target tumor necrosis factor (TNF)-α and interleukin (IL)-1β . These are key cytokines involved in inflammatory responses and are produced by immune cells such as macrophages .
Mode of Action
N-methyldecan-1-amine interacts with its targets by inhibiting the production of TNF-α and IL-1β . This inhibition blocks the activation of c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), MAPKAP kinase (MK)2, and NF-κB inflammatory signaling during LPS stimulation .
Biochemical Pathways
The action of N-methyldecan-1-amine affects several biochemical pathways. It inhibits the activation of inflammation-related signaling molecules such as JNK, p38 MAPK, and NF-κB . These pathways are crucial for the production of inflammatory mediators and the regulation of immune responses .
Pharmacokinetics
Its derivative, n-benzyl-n-methyldecan-1-amine, has been shown to have anti-inflammatory and anti-oxidative activities
Result of Action
The molecular and cellular effects of N-methyldecan-1-amine’s action include a decrease in the production of inflammatory mediators such as cytokine-induced neutrophil chemoattractant (CINC)-3 and TNF-α, and a reduction in the activation of JNK and p38 MAPK in colon tissues . It also results in a decrease in myeloperoxidase (MPO) activity, which represents neutrophil infiltration in colonic mucosa .
Action Environment
The action, efficacy, and stability of N-methyldecan-1-amine can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory effects have been observed in the context of LPS stimulation . .
Analyse Biochimique
Biochemical Properties
N-methyldecan-1-amine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to impede the activation of inflammation-related signaling molecules such as JNK, p38 MAPK, and NF-κB . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
N-methyldecan-1-amine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to decrease the transcript levels of inflammatory cytokines (TNF-α, IL-1β, and IL-6), IL-4, iNOS, and COX-2 .
Molecular Mechanism
At the molecular level, N-methyldecan-1-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to inhibit the activation of inflammation-related signaling molecules such as JNK, p38 MAPK, and NF-κB .
Dosage Effects in Animal Models
The effects of N-methyldecan-1-amine vary with different dosages in animal models. Studies have shown that it can alleviate atopic dermatitis-like skin lesions in mice
Méthodes De Préparation
N-METHYL-N-DECYLAMINE can be synthesized through several methods:
Reductive Amination: This method involves the reaction of decanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds under mild conditions and yields the desired amine.
Alkylation of Ammonia: Another method involves the alkylation of ammonia with decyl bromide followed by methylation using methyl iodide. This two-step process requires careful control of reaction conditions to achieve high yields.
Industrial Production: On an industrial scale, N-METHYL-N-DECYLAMINE can be produced through continuous flow processes that involve the catalytic hydrogenation of nitriles or imines. These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
N-METHYL-N-DECYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form the corresponding amine oxide.
Reduction: Reduction of N-METHYL-N-DECYLAMINE can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines. Common reagents for these reactions include alkyl bromides or iodides.
Acylation: Acylation of N-METHYL-N-DECYLAMINE with acyl chlorides or anhydrides results in the formation of amides. This reaction is typically carried out in the presence of a base such as pyridine.
Comparaison Avec Des Composés Similaires
N-METHYL-N-DECYLAMINE can be compared with other similar compounds such as:
Decylamine: This compound lacks the methyl group on the nitrogen atom, making it less sterically hindered and more reactive in certain chemical reactions.
N,N-Dimethyldecylamine: This compound has two methyl groups attached to the nitrogen atom, increasing its steric hindrance and reducing its nucleophilicity compared to N-METHYL-N-DECYLAMINE.
Decylamine, N-benzyl-: This compound has a benzyl group attached to the nitrogen atom, which can influence its reactivity and solubility properties.
Propriétés
IUPAC Name |
N-methyldecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-3-4-5-6-7-8-9-10-11-12-2/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVDMBQGHZVMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074610 | |
| Record name | 1-Decanamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7516-82-7 | |
| Record name | N-Methyl-1-decanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7516-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyldecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007516827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanamine, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Decanamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | decyl(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLDECYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O694K7T3YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the molecular targets of N-benzyl-N-methyldecan-1-amine and its derivative in cancer cells?
A: Research suggests that N-benzyl-N-methyldecan-1-amine (BMDA) exerts its antiproliferative effects on human leukemia U937 cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. [] Specifically, BMDA downregulates cyclin-dependent kinase (Cdk) 2 and Cdc2, key regulators of G2/M phase progression, while upregulating the Cdk inhibitor p21WAF1/CIP1. This occurs independently of p53. [] Additionally, BMDA activates both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, leading to caspase-3 activation and poly(ADP-ribose) polymerase degradation. [] BMDA also disrupts the balance of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2, Bcl-xL) proteins, inhibits inhibitor of apoptosis protein (IAP) family members (XIAP, cIAP-1), and induces cytochrome c release from mitochondria, further supporting its involvement in both apoptotic pathways. []
Q2: How do N-benzyl-N-methyldecan-1-amine and its derivative exhibit anti-inflammatory effects?
A: Both BMDA and its derivative DMMA have demonstrated anti-inflammatory activities in vitro and in vivo. [] In LPS-stimulated THP-1 cells, they inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β and block the activation of inflammatory signaling pathways, including JNK, p38 MAPK, MK2, and NF-κΒ. [] In a rat model of 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis, rectal administration of BMDA or DMMA effectively reduced colitis severity. [] This effect was accompanied by decreased myeloperoxidase (MPO) activity, indicating reduced neutrophil infiltration, and lower levels of inflammatory mediators like CINC-3 and TNF-α in the colon. [] Furthermore, these compounds also ameliorated collagen-induced rheumatoid arthritis in a mouse model, suppressing inflammatory cytokine expression and protecting connective tissues through the upregulation of antioxidant proteins like Nrf2 and HO1. []
Q3: What are the structural characteristics of N-benzyl-N-methyldecan-1-amine and its derivative?
A: While the provided research papers do not explicitly detail the spectroscopic data for BMDA or DMMA, their structures are described. N-benzyl-N-methyldecan-1-amine (BMDA) consists of a 10-carbon alkyl chain (decyl) with a methylbenzylamino group attached to the terminal carbon. [] The derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), retains the core structure of BMDA with the addition of a methoxy group at the para position of the benzyl ring. [] Further investigation into available databases and resources would be required to obtain specific spectroscopic data.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


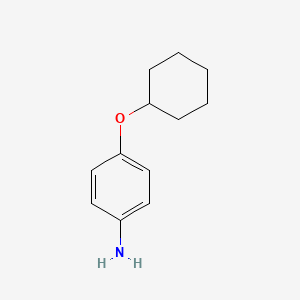
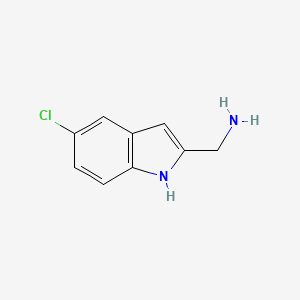
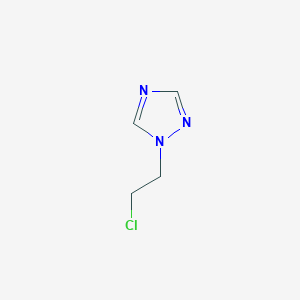


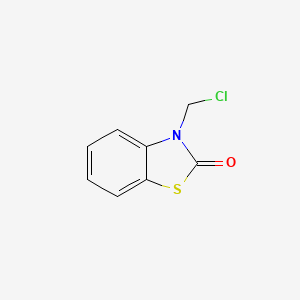
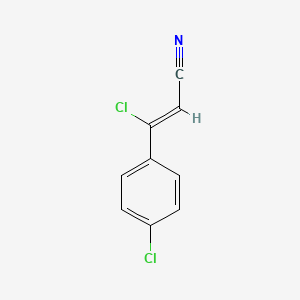
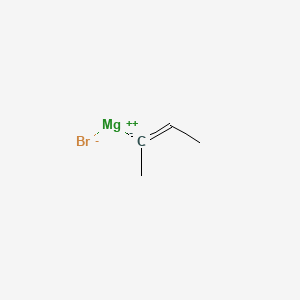
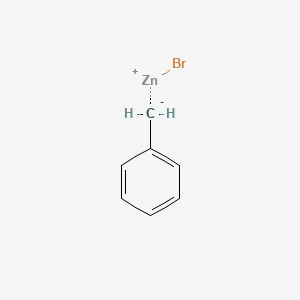
![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/new.no-structure.jpg)
